

Undecylamine: A Comprehensive Technical Guide for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Undecylamine

Cat. No.: B147597

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **undecylamine**, a long-chain primary amine crucial for various research and development applications. This document details its chemical and physical properties, identifies reputable suppliers for research-grade materials, and presents detailed experimental protocols for its key applications. Furthermore, it explores the potential for **undecylamine** derivatives to interact with biological signaling pathways, offering insights for drug discovery and development.

Properties and Specifications of Research-Grade Undecylamine

Undecylamine (C₁₁H₂₅N), also known as 1-aminoundecane, is a versatile chemical intermediate characterized by its 11-carbon alkyl chain and a terminal primary amine group.^[1] This structure imparts both hydrophobic and hydrophilic properties, making it a valuable component in the synthesis of a wide range of functional molecules. For research purposes, it is imperative to source high-purity **undecylamine**.

Table 1: Physical and Chemical Properties of **Undecylamine**

Property	Value	Source(s)
CAS Number	7307-55-3	[2] [3] [4]
Molecular Formula	C ₁₁ H ₂₅ N	[2]
Molecular Weight	171.32 g/mol	
Appearance	Clear, colorless to slightly yellow liquid	
Purity (GC)	≥98.0%	
Melting Point	15-17 °C	
Boiling Point	106-107 °C at 8 mmHg	
Density	0.796 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.439	
Flash Point	92 °C (closed cup)	
pKa	10.63 at 25 °C	

Table 2: Supplier Information for Research-Grade **Undecylamine**

Supplier	Product Number/Name	Purity	Available Quantities
Sigma-Aldrich	94200	≥98.0% (GC)	10 mL
TCI Chemical	A0761	>98.0% (GC)(T)	10 mL
Santa Cruz Biotechnology	sc-239433	≥98%	Inquire
ChemicalBook	CB5729209	Varies by supplier	Varies by supplier
Fisher Scientific	AC117661000 (Dodecylamine)	Not specified for undecylamine, but a likely supplier	Inquire
BenchChem	B147597	For research use only	Inquire

Note: Availability and product specifications are subject to change. Please refer to the suppliers' websites for the most current information.

Key Research Applications and Experimental Protocols

Undecylamine's unique properties make it a valuable tool in several areas of research. The following sections provide detailed experimental protocols for some of its most significant applications.

Synthesis of Biologically Active Derivatives

Long-chain primary amines like **undecylamine** serve as building blocks for the synthesis of novel compounds with potential therapeutic applications. For instance, derivatives of similar amines have shown promise as antimalarial agents and as blockers of L-type calcium channels.

Experimental Protocol: Synthesis of N-Aryl-1,4-Dihydropyridine Derivatives (Adapted for **Undecylamine**)

This protocol is adapted from a general procedure for the synthesis of 1,4-dihydropyridine derivatives and can be modified to use **undecylamine** as a key reactant.

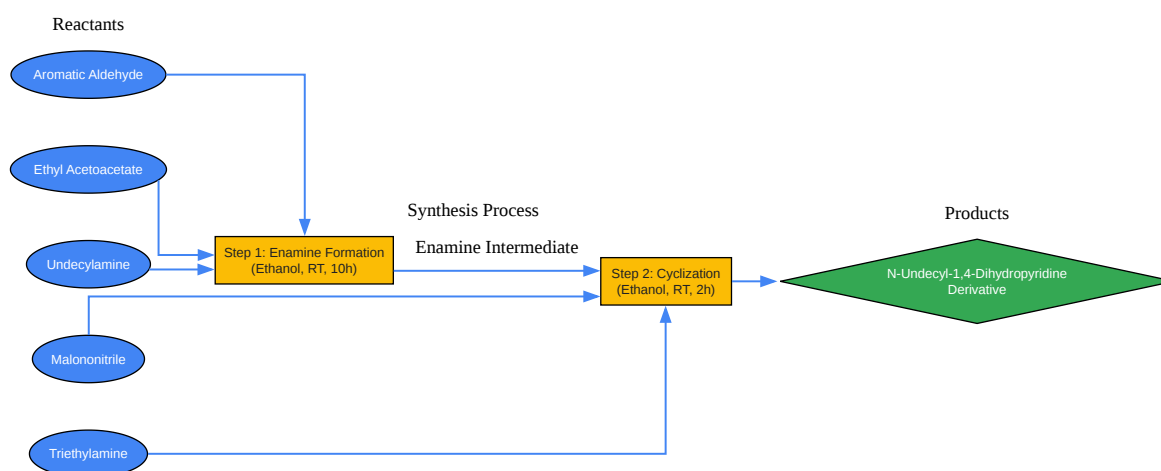
Materials:

- Aromatic aldehyde (1 equivalent)
- Ethyl acetoacetate (1 equivalent)
- **Undecylamine** (1 equivalent)
- Malononitrile (1 equivalent)
- Triethylamine (1 equivalent)
- Ethanol (solvent)
- Round-bottom flask

- Magnetic stirrer

Procedure:

- In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and **undecylamine** (1 equivalent) in ethanol.
- Stir the mixture at room temperature for 10 hours to facilitate the formation of the enamine intermediate.
- To the reaction mixture, add malononitrile (1 equivalent) and triethylamine (1 equivalent) dissolved in ethanol.
- Continue stirring the solution at room temperature for an additional two hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by column chromatography on silica gel.



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Figure 1. Synthesis workflow for N-Undecyl-1,4-dihydropyridine derivatives.

Functionalization of Nanoparticles for Drug Delivery

The amine group of **undecylamine** provides a reactive handle for the functionalization of nanoparticles, such as gold nanoparticles (AuNPs), which are widely explored for drug delivery applications. This surface modification can improve the stability, biocompatibility, and targeting capabilities of the nanoparticles.

Experimental Protocol: Amine Functionalization of Gold Nanoparticles

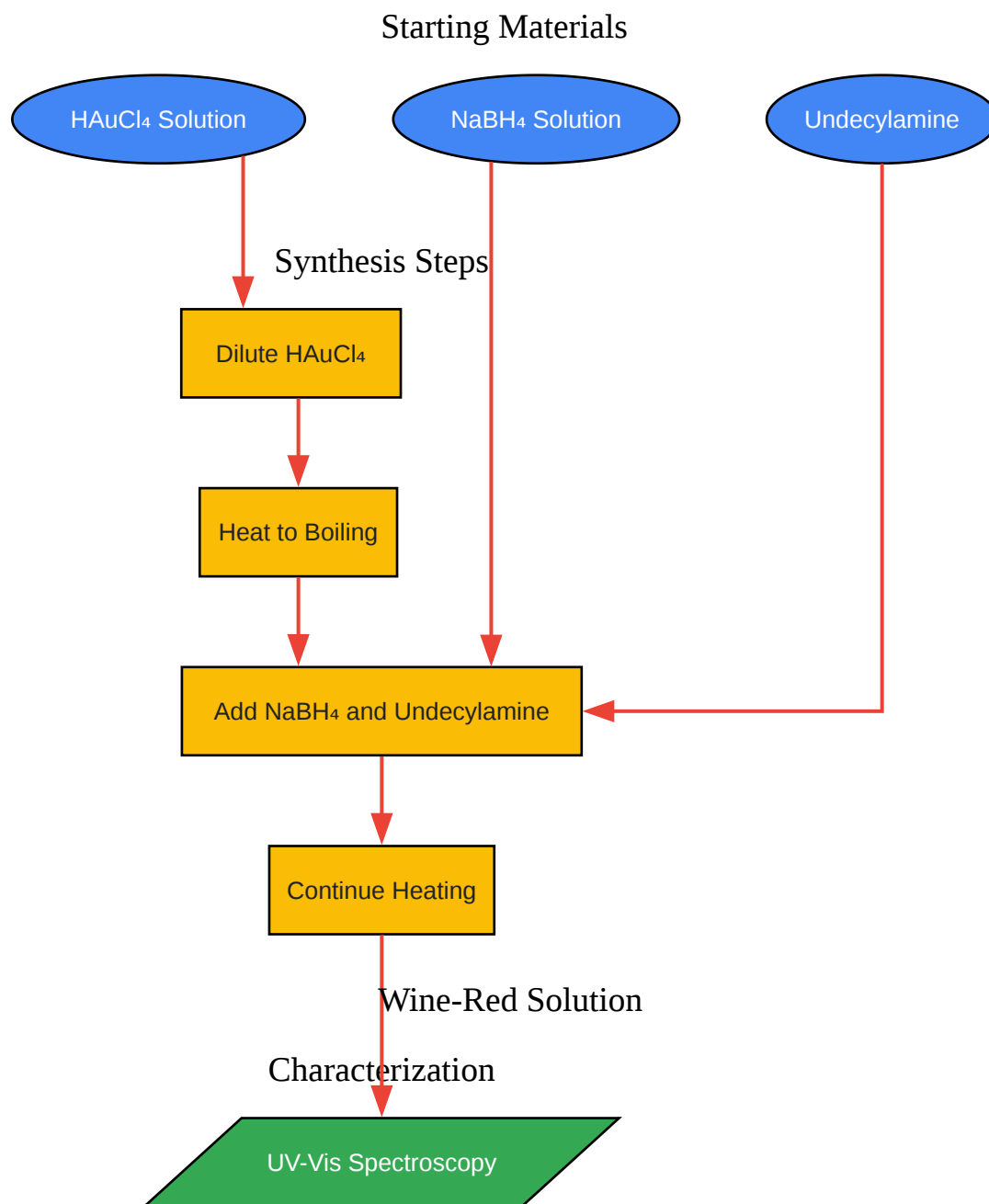
This protocol describes a general method for capping AuNPs with an amine-containing ligand, adapted for **undecylamine**.

Materials:

- Chloroauric acid ($\text{HAuCl}_4 \cdot 3\text{H}_2\text{O}$) solution (1 mM)
- Sodium borohydride (NaBH_4) solution (1%)
- **Undecylamine**
- Distilled water
- Heating mantle and stirrer
- UV-Vis spectrophotometer

Procedure:

- In a clean flask, dilute 5 mL of 1 mM $\text{HAuCl}_4 \cdot 3\text{H}_2\text{O}$ with 80 mL of distilled water.
- Heat the solution with stirring until it begins to boil.
- Rapidly add 5 mL of 1% NaBH_4 solution along with a solution of **undecylamine** (e.g., 10 mL of a dilute solution in an appropriate solvent).
- Continue heating and stirring until the solution turns a wine-red color, indicating the formation of AuNPs.
- Monitor the formation and stability of the **undecylamine**-capped AuNPs by measuring the surface plasmon resonance peak using a UV-Vis spectrophotometer (typically around 520-540 nm for spherical AuNPs).



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Figure 2. Workflow for the synthesis of **undecylamine**-functionalized gold nanoparticles.

Formation of Self-Assembled Monolayers (SAMs)

Undecylamine can be used to form self-assembled monolayers on various substrates, such as silicon wafers, by first converting it to a silane derivative. These SAMs create well-defined

surfaces with controlled hydrophobicity, which are useful in microelectronics and for studying cell-surface interactions.

Experimental Protocol: Dodecylsilane SAM Formation on Silicon Wafers (Adaptable for **Undecylamine**)

This protocol outlines the formation of a dodecylsilane SAM, which can be adapted by synthesizing an undecylsilane precursor from **undecylamine**.

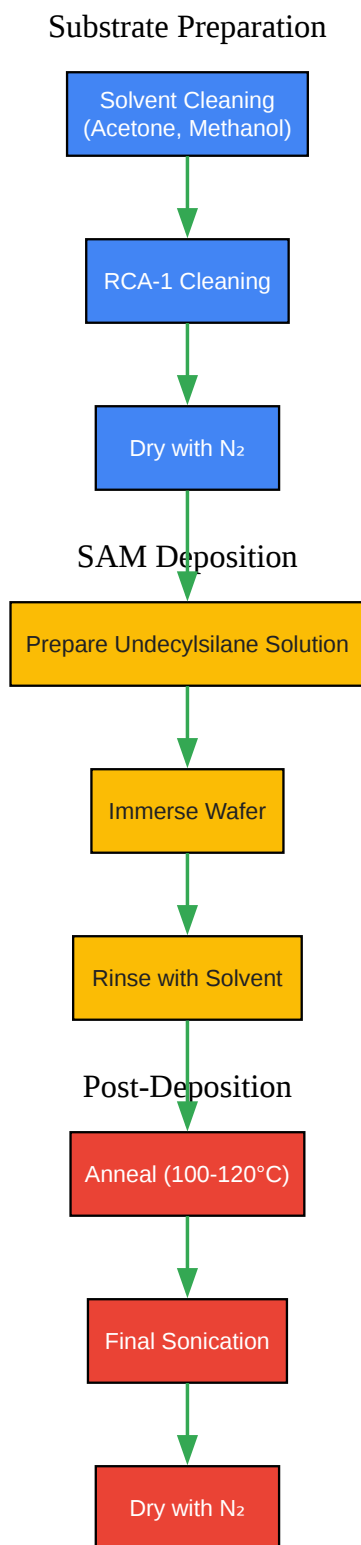
Materials:

- Silicon wafers
- Acetone, Methanol (semiconductor grade)
- Ammonium hydroxide (NH₄OH), Hydrogen peroxide (H₂O₂)
- Deionized (DI) water
- Undecyltrichlorosilane or Undecyltrimethoxysilane (synthesized from **undecylamine**)
- Anhydrous toluene or hexane
- Reaction vessel, Sonicator, Hot plate, Nitrogen gas

Procedure:

- Substrate Cleaning:
 - Clean silicon wafers by sonicating in acetone and then methanol.
 - Perform an RCA-1 clean (a mixture of NH₄OH, H₂O₂, and DI water) to create a hydrophilic, hydroxylated surface.
 - Rinse thoroughly with DI water and dry with high-purity nitrogen gas.
- SAM Deposition (Solution-Phase):

- Prepare a 1-10 mM solution of the undecylsilane in an anhydrous solvent (e.g., toluene) in a dry, inert atmosphere.
- Immerse the cleaned silicon wafer in the silane solution for a specified time (e.g., 1-24 hours).
- Remove the wafer and rinse with the anhydrous solvent to remove excess silane.
- Post-Deposition Treatment:
 - Anneal the wafer at 100-120°C for 10-30 minutes to promote covalent bond formation.
 - Perform a final sonication in the deposition solvent to remove any unbound molecules.
 - Dry the wafer with nitrogen gas.



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Figure 3. Experimental workflow for the formation of an **undecylamine**-derived SAM.

Evaluation as a Corrosion Inhibitor

The long alkyl chain and the amine group of **undecylamine** make it a candidate for a corrosion inhibitor, particularly for mild steel in acidic environments. The amine group can adsorb onto the metal surface, forming a protective layer that slows down the corrosion process.

Experimental Protocol: Electrochemical Evaluation of Corrosion Inhibition

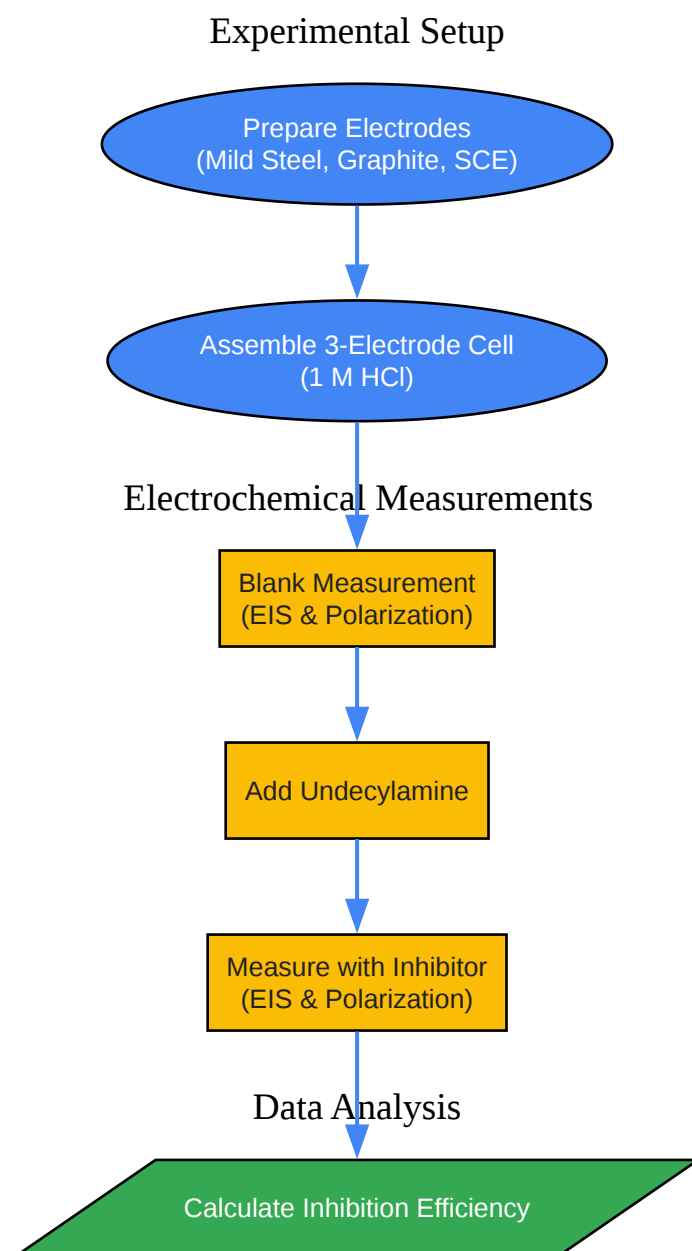
Materials:

- Mild steel specimen (working electrode)
- Graphite (counter electrode)
- Saturated calomel electrode (SCE) (reference electrode)
- 1 M Hydrochloric acid (HCl) solution (corrosive medium)
- **Undecylamine** (inhibitor)
- Potentiostat/Galvanostat for electrochemical measurements (EIS and Potentiodynamic Polarization)

Procedure:

- **Electrode Preparation:** Polish the mild steel specimen to a mirror finish, degrease with acetone, and rinse with distilled water.
- **Electrochemical Cell Setup:** Assemble a three-electrode cell with the mild steel as the working electrode, graphite as the counter electrode, and SCE as the reference electrode in the 1 M HCl solution.
- **Blank Measurement:** Perform Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization measurements on the mild steel in the HCl solution without the inhibitor to determine the initial corrosion rate.
- **Inhibitor Addition:** Add different concentrations of **undecylamine** to the HCl solution.

- Inhibitor Measurements: Repeat the EIS and Potentiodynamic Polarization measurements for each concentration of **undecylamine** after a set immersion time to allow for the formation of the protective layer.
- Data Analysis: Analyze the electrochemical data to determine the inhibition efficiency of **undecylamine** at different concentrations.

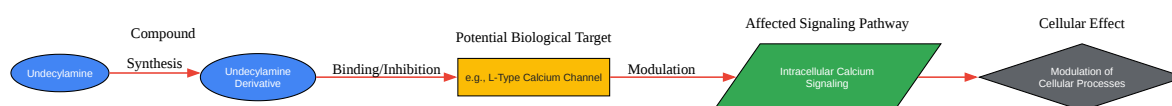


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Figure 4. Workflow for evaluating **undecylamine** as a corrosion inhibitor.

Undecylamine Derivatives and Their Interaction with Signaling Pathways

While **undecylamine** itself is not known to directly participate in specific signaling pathways, its derivatives have shown biological activity that suggests interaction with cellular signaling. For example, some amine-containing compounds act as neurotransmitter modulators by binding to trace amine-associated receptors (TAARs). Furthermore, polycyclic derivatives of **undecylamine** have been shown to act as L-type calcium channel (LTCC) blockers. The inhibition of LTCCs can have significant effects on intracellular calcium signaling, which is a critical component of numerous cellular processes.



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Figure 5. Logical relationship of **undecylamine** derivatives and potential signaling pathway interaction.

The development of novel **undecylamine** derivatives presents a promising avenue for the discovery of new therapeutic agents that can modulate specific signaling pathways involved in various diseases.

Safety and Handling

Undecylamine is a corrosive and hazardous chemical. It is harmful if swallowed and causes severe skin burns and eye damage. It is also very toxic to aquatic life with long-lasting effects. When handling **undecylamine**, it is crucial to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All work should be conducted in a well-

ventilated fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with **undecylamine**. By understanding its properties, sourcing high-quality material, and utilizing detailed experimental protocols, the full potential of this versatile chemical can be harnessed for a wide range of scientific advancements.

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- To cite this document: BenchChem. [Undecylamine: A Comprehensive Technical Guide for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147597#undecylamine-suppliers-for-research-grade-chemicals]

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